molecular formula C14H24O B12613963 (7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene CAS No. 918104-60-6

(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene

Cat. No.: B12613963
CAS No.: 918104-60-6
M. Wt: 208.34 g/mol
InChI Key: AJSXMOXQNBBWNG-AMIUJLCOSA-N
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Description

(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of a methyl group and an isopropyl group further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by the introduction of the methyl and isopropyl groups through selective alkylation reactions. The reaction conditions often require precise control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts and automated systems are employed to maintain consistent reaction conditions and minimize by-products. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The spirocyclic structure allows for selective substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.

Scientific Research Applications

(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activity.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing the activity of the target molecules. The presence of methyl and isopropyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene: can be compared with other spirocyclic compounds such as spiro[4.5]decane and spiro[5.5]undecane.

    Spiro[4.5]decane: Lacks the oxygen atom and has a simpler structure.

    Spiro[5.5]undecane: Similar spirocyclic core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918104-60-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(8R,11S)-8-methyl-11-propan-2-yl-1-oxaspiro[5.5]undec-2-ene

InChI

InChI=1S/C14H24O/c1-11(2)13-7-6-12(3)10-14(13)8-4-5-9-15-14/h5,9,11-13H,4,6-8,10H2,1-3H3/t12-,13+,14?/m1/s1

InChI Key

AJSXMOXQNBBWNG-AMIUJLCOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2(C1)CCC=CO2)C(C)C

Canonical SMILES

CC1CCC(C2(C1)CCC=CO2)C(C)C

Origin of Product

United States

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